Boc-グリシンメチルエステル

概要

説明

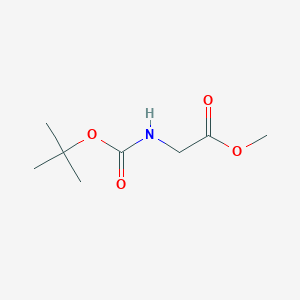

Boc-Glycine methyl ester, also known as N-(tert-butoxycarbonyl)glycine methyl ester, is an organic compound widely used in organic synthesis. It is a white crystalline solid that serves as a protecting group for amino acids, particularly in peptide synthesis. The Boc (tert-butoxycarbonyl) group is used to protect the amino function, facilitating various chemical reactions without interference from the amino group .

科学的研究の応用

Boc-Glycine methyl ester is extensively used in scientific research, including:

Chemistry: As a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

Industry: In the production of specialty chemicals, paints, and dyes.

作用機序

- The primary target of Boc-Gly-OMe is the amino group of glycine (Gly). Specifically, Boc-Gly-OMe acts as a protecting group for the amino function of glycine during organic synthesis . By attaching the Boc group, we shield the amino group from unwanted reactions while manipulating the molecule.

Target of Action

生化学分析

Biochemical Properties

Boc-Glycine methyl ester plays a significant role in biochemical reactions. It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants

Molecular Mechanism

It is known that it can be used in the preparation of Pregabalin, a GABA analogue used as an anticonvulsant . This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

Synthetic Routes and Reaction Conditions: Boc-Glycine methyl ester can be synthesized through the reaction of glycine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction is as follows:

Glycine methyl ester hydrochloride+Boc2O+Base→Boc-Glycine methyl ester+By-products

Industrial Production Methods: In industrial settings, the synthesis of Boc-Glycine methyl ester follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously monitored to optimize the production process .

化学反応の分析

Types of Reactions: Boc-Glycine methyl ester undergoes various chemical reactions, including:

Hydrolysis: The Boc group can be removed under acidic conditions, yielding glycine methyl ester.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: Glycine methyl ester.

Substitution: Various substituted glycine derivatives.

Reduction: Glycine alcohol derivatives.

類似化合物との比較

- N-(tert-butoxycarbonyl)alanine methyl ester

- N-(tert-butoxycarbonyl)valine methyl ester

- N-(tert-butoxycarbonyl)leucine methyl ester

Comparison: Boc-Glycine methyl ester is unique due to its simplicity and versatility in peptide synthesis. Compared to other Boc-protected amino acid esters, it offers a straightforward synthesis route and is widely used as a standard protecting group in organic synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it a preferred choice for many synthetic applications .

生物活性

Boc-Glycine methyl ester (N-Boc-glycine methyl ester) is a derivative of glycine that has garnered interest in various fields, particularly in medicinal chemistry and peptide synthesis. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications based on diverse research findings.

Boc-Glycine methyl ester is characterized by the presence of a Boc (tert-butyloxycarbonyl) protective group on the amino group of glycine, along with a methyl ester at the carboxylic acid end. This compound can be synthesized through various methods, including:

- Direct Esterification : Glycine is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

- Boc Protection : The amino group can be protected using Boc anhydride, which is a common strategy in peptide synthesis to prevent unwanted reactions during coupling steps.

The synthesis can be summarized as follows:

Biological Activities

Boc-Glycine methyl ester exhibits several biological activities that make it a valuable compound in research and therapeutic applications:

1. Antimicrobial Activity

Research has demonstrated that derivatives of glycine, including Boc-Glycine methyl ester, possess antimicrobial properties. In a study involving conjugates of Boc-Glycine with antibiotics, the compound showed enhanced activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

2. Radical Scavenging

The radical scavenging ability of Boc-Glycine methyl ester has been evaluated in vitro. It has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases. The compound's efficacy was measured using DPPH and ABTS assays, indicating significant radical scavenging activity .

3. Peptide Synthesis

Boc-Glycine methyl ester is widely used as a building block in peptide synthesis. Its protective group allows for selective coupling reactions without interfering with other functional groups. This property is crucial for synthesizing complex peptides and proteins .

Case Study 1: Antimicrobial Conjugates

In a study focused on the synthesis of Boc-Gly-Phe-Gly conjugates with norfloxacin, researchers found that these compounds exhibited improved antimicrobial activity compared to their parent antibiotics alone. The study highlighted the role of Boc-Glycine in enhancing drug delivery and bioactivity .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties of Boc-Glycine methyl ester in various biological models. The results indicated that the compound significantly reduced oxidative damage in cellular systems, suggesting its potential use in formulations aimed at reducing oxidative stress .

Data Table: Biological Activity Summary

特性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUZOEOLWIHIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348468 | |

| Record name | Boc-Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31954-27-5 | |

| Record name | Boc-Glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some reactions where Boc-Glycine methyl ester has been used as a starting material in scientific research?

A1: Boc-Glycine methyl ester serves as a versatile building block in peptide synthesis. For instance, it has been utilized in the synthesis of Boc2-Gly-OBzl [] and Boc-Pro-(Boc)Gly-OMe []. Furthermore, research has shown its application in continuous-flow organocatalysis, where it served as a reagent in the N-heterocyclic carbene (NHC)-catalyzed amidation reaction with ethanolamine [].

Q2: How does the continuous-flow approach for NHC generation benefit reactions involving Boc-Glycine methyl ester?

A2: Traditional methods for generating NHCs often involve multiple steps and can be inefficient. The research paper [] demonstrates a novel continuous-flow setup using either a heterogeneous inorganic base or a homogeneous organic base for NHC generation. This approach offers several advantages, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。